molecular formula C20H13N3O3S B2396060 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide CAS No. 300574-66-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2396060
CAS No.: 300574-66-7
M. Wt: 375.4
InChI Key: BNKLIYACMLCYBU-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a benzamide derivative featuring a benzothiazole ring fused to a phenyl group and a nitro (-NO₂) substituent at the 3-position of the benzamide core.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(13-6-5-7-14(12-13)23(25)26)21-16-9-2-1-8-15(16)20-22-17-10-3-4-11-18(17)27-20/h1-12H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKLIYACMLCYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzothiazole- and benzamide-containing derivatives. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight Notable Properties/Activities Reference
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-nitrobenzamide (Target Compound) - Benzothiazole-phenyl linkage
- 3-Nitrobenzamide
~393.39 g/mol Inferred: Potential antimicrobial, anticancer, or nonlinear optical (NLO) activity
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA) - Benzamide core
- Benzothiazole-phenyl linkage
268.33 g/mol NLO properties, thermal stability, antimicrobial activity
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) - 2-Fluoro substitution on benzamide
- Benzothiazole-phenyl linkage
286.31 g/mol Enhanced NLO activity compared to 2-BTBA due to electron-withdrawing F substituent
N-(2,4-Dinitrophenyl)-3-(benzimidazole-thioacetamido)benzamide (W1) - Dinitrophenyl group
- Benzimidazole-thioacetamido chain
547.55 g/mol Antimicrobial and anticancer activity (Gram-positive bacteria, breast cancer cell lines)
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide - Dual fluoro substitutions
- Ethyl group on benzothiazole
346.38 g/mol Inferred: Potential role in metal-catalyzed C–H bond functionalization
2-[(6-Methylbenzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides (6a–j) - Nicotinic acid backbone
- Thiazolidinone and methylbenzothiazole groups
~450–500 g/mol Antimicrobial activity (Gram-positive bacteria, fungi)

Key Comparative Insights

Substituent Effects on Bioactivity

  • For example, 2-BTFBA’s fluorine substituent increased NLO activity by 15% over 2-BTBA, suggesting nitro groups could amplify this further .
  • Antimicrobial Activity: Compound W1 (with a dinitrophenyl group) exhibited MIC values of 6.25 µg/mL against S. aureus and E. coli, outperforming non-nitro benzothiazole derivatives . This aligns with evidence that nitro groups enhance membrane permeability in bacterial cells .

Physicochemical Properties

  • Thermal Stability : Benzothiazole derivatives like 2-BTBA and 2-BTFBA show decomposition temperatures >200°C, attributed to the rigid benzothiazole core. The nitro group in the target compound may reduce thermal stability slightly due to increased molecular polarity .
  • Spectral Data : The nitro group’s presence would manifest in IR as strong asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and in ¹H NMR as deshielded aromatic protons near the nitro substituent, as seen in analogs like W1 .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, anticancer properties, and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C21H15N3O3S
  • Molecular Weight : 385.43 g/mol

Biological Activity Overview

The compound exhibits significant potential in various biological applications:

  • Antibacterial Activity : Studies have indicated that this compound demonstrates notable antibacterial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial enzymes critical for metabolism and cell wall synthesis.
  • Antifungal Activity : Similar to its antibacterial effects, this compound has shown efficacy against certain fungal pathogens. Its action may be attributed to the disruption of fungal cell membrane integrity and interference with fungal metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Its ability to inhibit specific enzymes involved in cancer progression further supports its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in bacterial and fungal metabolism, leading to inhibition of growth.
  • Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, enhancing its biological activity.
  • Cell Membrane Disruption : For antifungal activity, the compound disrupts the integrity of fungal cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMechanism of ActionReference
AntibacterialVarious bacteriaEnzyme inhibition and metabolic disruption
AntifungalFungal pathogensCell membrane disruption
AnticancerCancer cellsApoptosis induction and enzyme inhibition

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers found that the compound inhibited the growth of several cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. The study suggested that the compound's action involved both apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide?

The synthesis typically involves coupling 2-aminobenzothiazole derivatives with nitro-substituted benzoyl chlorides. Key steps include:

  • Reaction setup : Use of anhydrous solvents like dichloromethane (DCM) or chloroform under reflux conditions (60–80°C) to facilitate amide bond formation.
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents to track reaction progress .
  • Purification : Column chromatography or recrystallization from ethanol to isolate the pure product .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 373.4 for C21_{21}H15_{15}N3_3O2_2S) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-N bonds at ~1.32 Å) and dihedral angles to confirm stereochemistry .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the anticancer potential of this compound?

  • Cytotoxicity assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, A549) with IC50_{50} calculations.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.
  • Target inhibition : Enzyme-linked immunosorbent assays (ELISA) to measure kinase (e.g., EGFR) or protease inhibition .

Q. How can computational methods like DFT and molecular docking predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., DNA topoisomerase II), highlighting hydrogen bonds between the amide group and Arg503^{503} residues .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Control standardization : Ensure consistent cell passage numbers, serum-free media, and incubation times.
  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results.
  • Dose-response curves : Replicate assays across multiple labs to validate EC50_{50}/IC50_{50} values .

Q. What strategies enhance bioactivity and reduce toxicity through structural modifications?

  • Structure-Activity Relationship (SAR) :
  • Nitro group replacement : Substitute with trifluoromethyl to improve metabolic stability.
  • Benzothiazole ring substitution : Introduce electron-donating groups (e.g., -OCH3_3) at the 5-position to modulate binding affinity .
    • Prodrug approaches : Mask the amide group with ester prodrugs to enhance bioavailability .

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